molecular formula C15H19F2N3O B1392677 1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one CAS No. 1243002-01-8

1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Cat. No.: B1392677
CAS No.: 1243002-01-8
M. Wt: 295.33 g/mol
InChI Key: OQOZQFYKYOKEAW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a synthetic organic compound that features a benzyl group substituted with fluorine atoms at the 3 and 4 positions, a piperidine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,4-difluorobenzyl bromide with piperidine to form 3,4-difluorobenzylpiperidine. This intermediate is then reacted with imidazolidin-2-one under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzylamine
  • 3,4-Difluorobenzyl bromide
  • 3,4-Difluorobenzyl alcohol

Uniqueness

1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is unique due to its combination of a difluorobenzyl group with a piperidine and imidazolidinone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O/c16-13-2-1-11(9-14(13)17)10-19-7-8-20(15(19)21)12-3-5-18-6-4-12/h1-2,9,12,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOZQFYKYOKEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Difluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

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